REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:13]2[C:9]([S:10][C:11]3[CH2:16][CH2:15][CH2:14][C:12]=32)=[N:8][CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:8]1[CH:7]=[C:6]([CH2:4][OH:3])[N:13]2[C:12]3[CH2:14][CH2:15][CH2:16][C:11]=3[S:10][C:9]=12 |f:1.2.3.4.5.6|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
After serial quenching with water and 15% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
the suspension was diluted to 700 mL with chloroform
|
Type
|
WASH
|
Details
|
The filter cake was washed with hot chloroform
|
Type
|
CUSTOM
|
Details
|
the combined filtrate and washes were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2C1SC1=C2CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |